molecular formula C20H15N7O2S B11492193 4-(2-{(Z)-2-cyano-2-[4-(1H-tetrazol-1-yl)phenyl]ethenyl}-1H-pyrrol-1-yl)benzenesulfonamide

4-(2-{(Z)-2-cyano-2-[4-(1H-tetrazol-1-yl)phenyl]ethenyl}-1H-pyrrol-1-yl)benzenesulfonamide

Cat. No.: B11492193
M. Wt: 417.4 g/mol
InChI Key: HSFHRJWWYZCPEW-FOWTUZBSSA-N
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Description

4-(2-{(Z)-2-cyano-2-[4-(1H-tetrazol-1-yl)phenyl]ethenyl}-1H-pyrrol-1-yl)benzenesulfonamide is a complex organic compound that has garnered attention in various fields of scientific research This compound is characterized by its unique structure, which includes a tetrazole ring, a cyano group, and a benzenesulfonamide moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(2-{(Z)-2-cyano-2-[4-(1H-tetrazol-1-yl)phenyl]ethenyl}-1H-pyrrol-1-yl)benzenesulfonamide typically involves multiple steps, starting from commercially available precursors. One common synthetic route includes the following steps:

    Formation of the Tetrazole Ring: The tetrazole ring can be synthesized by reacting an appropriate nitrile with sodium azide in the presence of a catalyst such as zinc chloride.

    Synthesis of the Ethenyl Intermediate: The intermediate containing the ethenyl group can be prepared by a Knoevenagel condensation reaction between an aldehyde and a malononitrile.

    Coupling Reactions: The tetrazole and ethenyl intermediates are then coupled using palladium-catalyzed cross-coupling reactions, such as the Suzuki or Heck reaction, to form the desired product.

    Introduction of the Benzenesulfonamide Moiety:

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic routes to improve yield and scalability. This can include the use of continuous flow reactors, high-throughput screening of catalysts, and advanced purification techniques to ensure the production of high-purity material.

Chemical Reactions Analysis

Types of Reactions

4-(2-{(Z)-2-cyano-2-[4-(1H-tetrazol-1-yl)phenyl]ethenyl}-1H-pyrrol-1-yl)benzenesulfonamide undergoes various types of chemical reactions, including:

    Oxidation: The compound can be oxidized using strong oxidizing agents such as potassium permanganate or chromium trioxide to introduce additional functional groups.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride to convert cyano groups to amines.

    Cyclization: Intramolecular cyclization reactions can be induced under acidic or basic conditions to form new ring structures.

Common Reagents and Conditions

    Oxidation: Potassium permanganate, chromium trioxide, acetic acid.

    Reduction: Lithium aluminum hydride, sodium borohydride, ethanol.

    Substitution: Sodium hydride, alkyl halides, dimethylformamide.

    Cyclization: Sulfuric acid, sodium hydroxide, toluene.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction can produce primary or secondary amines. Substitution reactions can introduce various alkyl or aryl groups, and cyclization can result in the formation of fused ring systems.

Scientific Research Applications

Chemistry

In chemistry, 4-(2-{(Z)-2-cyano-2-[4-(1H-tetrazol-1-yl)phenyl]ethenyl}-1H-pyrrol-1-yl)benzenesulfonamide is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new reaction mechanisms and the development of novel synthetic methodologies.

Biology

In biological research, this compound has been investigated for its potential as a bioactive molecule. Its ability to interact with various biological targets makes it a candidate for drug discovery and development. Studies have shown that it may exhibit antimicrobial, anticancer, and anti-inflammatory properties.

Medicine

In medicine, this compound is being explored as a potential therapeutic agent. Its interactions with specific enzymes and receptors could lead to the development of new treatments for diseases such as cancer, bacterial infections, and inflammatory disorders.

Industry

In the industrial sector, this compound is used in the development of advanced materials. Its unique chemical properties make it suitable for applications in electronics, photonics, and catalysis. It can be incorporated into polymers, coatings, and other materials to enhance their performance.

Mechanism of Action

The mechanism of action of 4-(2-{(Z)-2-cyano-2-[4-(1H-tetrazol-1-yl)phenyl]ethenyl}-1H-pyrrol-1-yl)benzenesulfonamide involves its interaction with specific molecular targets. These targets may include enzymes, receptors, and other proteins that play a role in various biological pathways. The compound can bind to these targets, modulating their activity and leading to the desired therapeutic effects. For example, it may inhibit the activity of certain enzymes involved in cancer cell proliferation, thereby reducing tumor growth.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

The uniqueness of this compound lies in its structural complexity and versatility. The presence of multiple functional groups allows for a wide range of chemical modifications and applications. Its ability to interact with various biological targets also sets it apart from simpler compounds, making it a valuable tool in scientific research and industrial applications.

Properties

Molecular Formula

C20H15N7O2S

Molecular Weight

417.4 g/mol

IUPAC Name

4-[2-[(Z)-2-cyano-2-[4-(tetrazol-1-yl)phenyl]ethenyl]pyrrol-1-yl]benzenesulfonamide

InChI

InChI=1S/C20H15N7O2S/c21-13-16(15-3-5-18(6-4-15)27-14-23-24-25-27)12-19-2-1-11-26(19)17-7-9-20(10-8-17)30(22,28)29/h1-12,14H,(H2,22,28,29)/b16-12+

InChI Key

HSFHRJWWYZCPEW-FOWTUZBSSA-N

Isomeric SMILES

C1=CN(C(=C1)/C=C(\C#N)/C2=CC=C(C=C2)N3C=NN=N3)C4=CC=C(C=C4)S(=O)(=O)N

Canonical SMILES

C1=CN(C(=C1)C=C(C#N)C2=CC=C(C=C2)N3C=NN=N3)C4=CC=C(C=C4)S(=O)(=O)N

Origin of Product

United States

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